molecular formula C11H12F2N2O B2568122 N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2361658-01-5

N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide

Cat. No. B2568122
CAS RN: 2361658-01-5
M. Wt: 226.227
InChI Key: NWSODANAQNCXEC-UHFFFAOYSA-N
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Description

“N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH-) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the difluoroethyl group, and the amide group. The pyridine ring is a planar, aromatic ring, similar to benzene, but with one carbon atom replaced by nitrogen . The difluoroethyl group would add some steric bulk and could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the pyridine ring, the difluoroethyl group, and the amide group .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

N-[[6-(1,1-difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-3-10(16)14-7-8-5-4-6-9(15-8)11(2,12)13/h3-6H,1,7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSODANAQNCXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)CNC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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